molecular formula C21H17Cl3N2O3S B3600050 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(2-methylphenyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(2-methylphenyl)glycinamide

Cat. No.: B3600050
M. Wt: 483.8 g/mol
InChI Key: BXMKBXGALDVWNV-UHFFFAOYSA-N
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Description

Sulfonamides, which include the sulfonyl group, have played a defining role in the history of drug development and continue to be prevalent today . They are common in marketed drugs and have a wide range of pharmacological activities .


Synthesis Analysis

Sulfonamides can be synthesized from organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .


Molecular Structure Analysis

The molecular structure of sulfonamides typically includes the -SO2NH2 group . The structure of the specific compound you mentioned could not be found.


Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. Most commonly, they can be alkylated, acylated, or arylated to produce other sulfonamides . They are often the precursors to sulfonylureas, commonly used in diabetes medication and as herbicides, by coupling with isocyanates .

Mechanism of Action

The mechanism of action of sulfonamides is typically related to their antimicrobial properties . They are used as broad-spectrum antibiotics for the treatment of human and animal bacterial infections .

Safety and Hazards

Sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

Future Directions

Sulfonamides continue to be an area of active research due to their wide range of biological activities . Future directions may include the development of new sulfonamide compounds with improved efficacy and safety profiles.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N2O3S/c1-14-5-2-3-8-19(14)26(30(28,29)16-11-9-15(22)10-12-16)13-20(27)25-18-7-4-6-17(23)21(18)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMKBXGALDVWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(2-methylphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(2-methylphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(2-methylphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(2-methylphenyl)glycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(2-methylphenyl)glycinamide
Reactant of Route 6
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N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(2-methylphenyl)glycinamide

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